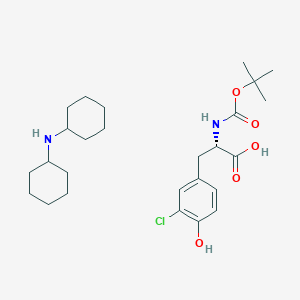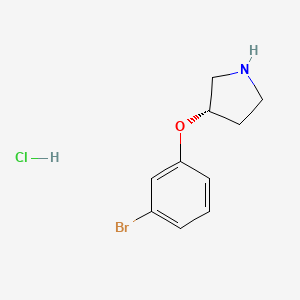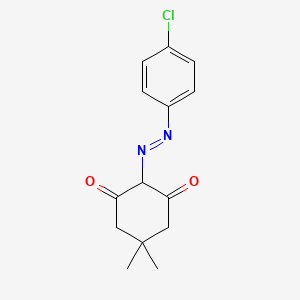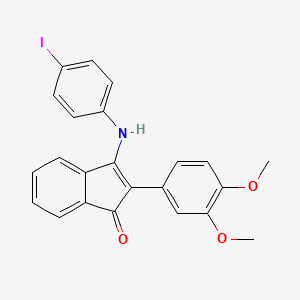
Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA) is an organic compound with a wide range of applications in biochemical and physiological research. Boc-L-Tyr(3-Cl)-OH.DCHA is a versatile tool that can be used to study a variety of biological processes. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Boc-L-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. It can also be used to study the structure and function of proteins, as well as the mechanisms of signal transduction. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.
Wirkmechanismus
Boc-L-Tyr(3-Cl)-OH.DCHA acts as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. By inhibiting tyrosine kinase activity, Boc-L-Tyr(3-Cl)-OH.DCHA can modulate a variety of cellular pathways.
Biochemical and Physiological Effects
Boc-L-Tyr(3-Cl)-OH.DCHA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit tyrosine kinase activity, modulate signal transduction pathways, and inhibit protein synthesis. It has also been shown to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-L-Tyr(3-Cl)-OH.DCHA has several advantages for use in laboratory experiments. It is a potent tyrosine kinase inhibitor, which makes it an ideal tool for studying signal transduction pathways. It is also relatively easy to synthesize, making it a cost-effective option for research. However, Boc-L-Tyr(3-Cl)-OH.DCHA can be toxic in large doses and should be handled with care.
Zukünftige Richtungen
The potential applications of Boc-L-Tyr(3-Cl)-OH.DCHA are vast and there are many possible future directions for research. Further studies could focus on the effects of Boc-L-Tyr(3-Cl)-OH.DCHA on other cellular pathways and its potential therapeutic applications. It could also be used to study the structure and function of proteins and to develop new drugs and therapies. Additionally, further research could explore the potential of Boc-L-Tyr(3-Cl)-OH.DCHA as a building block for the synthesis of other compounds.
Synthesemethoden
The synthesis of Boc-L-Tyr(3-Cl)-OH.DCHA involves a series of chemical reactions. The first step involves the reaction of Boc-L-Tyr(3-Cl)-OH with dicyclohexylcarbodiimide (DCC). This reaction produces an intermediate product, N-Boc-L-Tyr(3-Cl)-OH.DCC. This intermediate product is then reacted with dicyclohexylamine (DCHA) to yield the desired product, Boc-L-Tyr(3-Cl)-OH.DCHA.
Eigenschaften
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXKGJXRIDLZPK-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr(3-Cl)-OH.DCHA | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)

![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)



